2-(2-Methyltetrahydrofuran-3-yl)acetic acid
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Overview
Description
2-(2-Methyltetrahydrofuran-3-yl)acetic acid is an organic compound with the molecular formula C7H12O3. It is a derivative of tetrahydrofuran, a heterocyclic compound, and is characterized by the presence of a carboxylic acid group attached to a tetrahydrofuran ring substituted with a methyl group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyltetrahydrofuran-3-yl)acetic acid typically involves the reaction of 2-methyltetrahydrofuran with a suitable acylating agent. One common method is the reaction of 2-methyltetrahydrofuran with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyltetrahydrofuran-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions at the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
2-(2-Methyltetrahydrofuran-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-(2-Methyltetrahydrofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The tetrahydrofuran ring can also interact with hydrophobic regions of biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A related compound without the acetic acid group.
Tetrahydrofuran-2-carboxylic acid: A similar compound with a carboxylic acid group at a different position on the tetrahydrofuran ring.
Uniqueness
2-(2-Methyltetrahydrofuran-3-yl)acetic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the tetrahydrofuran ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-(2-methyloxolan-3-yl)acetic acid |
InChI |
InChI=1S/C7H12O3/c1-5-6(2-3-10-5)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
InChI Key |
VKSAXGLYIZSGTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)CC(=O)O |
Origin of Product |
United States |
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